molecular formula C22H22N2O4S B277816 N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

Cat. No. B277816
M. Wt: 410.5 g/mol
InChI Key: LYGPMMRKMJYCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as DTT-001, is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide exerts its effects through the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses. Additionally, this compound has been shown to modulate the activity of certain cytokines and chemokines, which play a role in immune and inflammatory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also modulates the activity of immune cells, such as T cells and macrophages. Furthermore, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Additionally, it has low toxicity and is well-tolerated in animal studies. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability, and its relatively short half-life, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the research and development of N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound, including its bioavailability, distribution, metabolism, and excretion. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different cell types and signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for the treatment of various diseases.

Synthesis Methods

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide is synthesized through a series of chemical reactions, starting with the reaction of 2-methoxyphenol with 3,5-dimethylbenzoyl chloride to form 2-methoxy-4-(3,5-dimethylbenzoyloxy)phenol. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has shown promising results in preclinical studies for the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and immunomodulatory properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have demonstrated its efficacy in reducing inflammation and suppressing the immune response in autoimmune disorders.

properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-14-9-15(2)11-17(10-14)28-13-21(25)23-16-6-7-18(19(12-16)27-3)24-22(26)20-5-4-8-29-20/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

LYGPMMRKMJYCRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)C

Origin of Product

United States

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